N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide
Description
Properties
CAS No. |
143034-82-6 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C13H12N2O3/c1-9-7-12(18-15-9)11(16)8-14-13(17)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,17) |
InChI Key |
RIKBWUSUJXUREW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C(=O)CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The compound N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide is typically synthesized through the reaction of a benzoyl chloride derivative with 3-amino-5-methylisoxazole. This reaction is catalyzed by a base such as triethylamine and conducted in an organic solvent like dichloromethane under controlled conditions. The general steps include:
Formation of the Oxazole Ring : The oxazole moiety is synthesized by reacting precursors such as 3-amino-5-methylisoxazole with reagents that promote cyclization.
Attachment to Benzamide Core : Benzoyl chloride reacts with the oxazole derivative in the presence of a base to form the final compound.
Purification : The crude product is purified using recrystallization or column chromatography to ensure high purity and yield.
Optimized Reaction Conditions
To achieve high efficiency and yield, the following reaction parameters are optimized:
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane or chloroform |
| Base | Triethylamine |
| Temperature | Maintained at room temperature or slightly elevated (20–40°C) |
| Reaction Time | Typically ranges from 4–8 hours |
| Purification Method | Recrystallization from ethanol or DMF-water mixtures |
These conditions are crucial for minimizing side reactions and maximizing product formation.
Large-scale Production Techniques
For industrial-scale synthesis, continuous flow reactors are employed to enhance reaction efficiency and scalability. These systems allow precise control over temperature, pressure, and reagent flow rates, resulting in higher yields and reproducibility. Automated systems also reduce human error and improve safety during production.
Analytical Confirmation
The structure and purity of this compound are confirmed using various analytical techniques:
-
- High-resolution mass spectrometry verifies the exact molecular weight of the compound.
Thin Layer Chromatography (TLC) :
- TLC is used to monitor reaction progress during synthesis.
Advanced Synthetic Approaches
Recent studies have explored alternative methods for synthesizing similar compounds by modifying reaction conditions or using different precursor molecules:
Intermediate Formation : Some methods involve creating intermediate compounds such as 4-(substituted benzylidene)-oxazole derivatives before coupling them with benzoyl chloride.
Catalyst Usage : Novel catalysts like sodium acetate in acetic acid medium have been employed in related syntheses to improve reaction efficiency.
Summary Table of Synthetic Approaches
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Formation of Oxazole | 3-Amino-5-methylisoxazole + Cyclization agents | Creation of oxazole ring |
| Benzamide Coupling | Benzoyl chloride + Triethylamine | Attachment of benzoyl group |
| Purification | Ethanol or DMF-water recrystallization | Removal of impurities |
| Analytical Techniques | NMR, HRMS, TLC | Confirmation of structure and purity |
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-Methylisoxazol-5-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the benzamide moiety.
Substitution: Substituted isoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide has been investigated for its potential anticancer properties. Studies have shown that compounds containing oxazole rings can exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is thought to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .
Case Study: Inhibition of Tumor Growth
In a study involving murine models, administration of this compound resulted in a marked reduction in tumor size compared to control groups. The compound was found to induce apoptosis in cancer cells through the activation of the intrinsic pathway, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Properties
Research has also indicated that this compound possesses anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which may be beneficial in treating chronic inflammatory diseases .
Agricultural Science
Pesticidal Activity
this compound has been explored for its pesticidal properties. Its structural features suggest it may act as an effective herbicide or insecticide by disrupting metabolic processes in target organisms. Preliminary studies have indicated promising results against specific pests, demonstrating reduced survival rates and reproductive capabilities .
Case Study: Field Trials
Field trials conducted on crops treated with formulations containing this compound showed a significant decrease in pest populations without adversely affecting non-target species. These findings support the compound's potential as an environmentally friendly alternative to conventional pesticides .
Materials Science
Polymer Chemistry
The compound's unique chemical structure allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to explore its use in developing high-performance materials for various applications, including coatings and composites .
Case Study: Development of Biodegradable Polymers
Recent studies have focused on integrating this compound into biodegradable polymer systems. The resulting materials exhibited improved degradation rates and mechanical properties suitable for applications in packaging and biomedical devices .
Mechanism of Action
The mechanism of action of N-(2-(3-Methylisoxazol-5-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The benzamide moiety can also interact with cellular proteins, affecting various signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heterocyclic Substituent Variations
The 3-methyl-1,2-oxazole group distinguishes this compound from other benzamide derivatives. Key comparisons include:
a) N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide ()
- Structure : Contains a benzisoxazole core with a chloromethyl group at position 3 and an acetamide at position 3.
- Key Differences : The benzisoxazole system (fused benzene and isoxazole) contrasts with the standalone oxazole in the target compound. The chloromethyl group enhances reactivity, enabling further functionalization.
- Applications : Acts as a precursor for 3,5-disubstituted benzisoxazoles with reported antipsychotic and anticonvulsant activities .
b) N-[2-(Benzothiazole-2-ylamine)-2-oxoethyl]benzamide ()
- Structure : Benzothiazole replaces oxazole, linked via a similar ethyl-ketone chain.
- Key Differences : Benzothiazole’s sulfur atom alters electronic properties and binding affinity compared to oxygen in oxazole.
- Applications : Benzothiazoles are associated with antitumor and antimicrobial activities .
c) Risvodétinib ()
- Structure : A complex kinase inhibitor with a 4-methyl-1,2-oxazol-5-yl group embedded in a pyridine-pyrimidine scaffold.
- Key Differences : The oxazole here is part of a larger pharmacophore targeting kinase enzymes, unlike the simpler benzamide-oxazole linkage in the target compound.
Pharmacological and Physicochemical Properties
Biological Activity
N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cellular protection and therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 220.24 g/mol |
| CAS Number | 879896-54-5 |
| IUPAC Name | This compound |
This compound exhibits biological activity primarily through its interaction with cellular pathways involved in stress responses and apoptosis. Research indicates that compounds with similar structures can modulate endoplasmic reticulum (ER) stress responses, which are critical in maintaining cellular homeostasis.
Key Mechanisms:
- ER Stress Modulation : The compound has been shown to protect pancreatic β-cells from ER stress-induced apoptosis. This is significant in the context of diabetes, where β-cell dysfunction is a major concern .
- Antioxidant Activity : Compounds with oxazole rings often exhibit antioxidant properties, which can help mitigate oxidative stress in cells .
- Inhibition of Apoptotic Pathways : By interfering with apoptotic signaling pathways, this compound may enhance cell survival under stress conditions.
Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
Case Study 1: Pancreatic β-cell Protection
A study explored the protective effects of a related compound against ER stress in pancreatic β-cells. The findings indicated that modifications to the benzamide structure could significantly enhance protective activity, achieving an EC50 of 0.1 ± 0.01 μM for optimal efficacy . This suggests that this compound may have similar or enhanced protective effects.
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capabilities of oxazole derivatives. Results showed that these compounds could scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related diseases .
Efficacy Comparison with Other Compounds
| Compound Name | EC50 (μM) | Biological Activity Description |
|---|---|---|
| This compound | TBD | Potential ER stress protection and antioxidant activity |
| WO5m (related compound) | 0.1 ± 0.01 | Strong β-cell protective activity against ER stress |
| 1,2,3-Triazole derivative | 18.6 ± 4 | Moderate β-cell protection |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide and its analogs?
- Methodological Answer : The synthesis typically involves coupling a benzamide moiety with a functionalized 3-methyl-1,2-oxazole derivative. For example, in structurally related benzamide scaffolds, reductive amination or peptide coupling reactions are employed to attach the oxazole-containing sidechain. Key steps include protecting group strategies for reactive amines and oxazole ring formation via cyclization of nitrile oxides or other precursors .
- Characterization : Post-synthesis, compounds are validated using and NMR (e.g., δ 8.67 ppm for amide protons in ), HPLC purity checks (>95%), and mass spectrometry .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : NMR identifies proton environments (e.g., methyl groups on oxazole at δ 2.37 ppm), while NMR confirms carbonyl (δ 167–168 ppm) and aromatic carbon signals .
- HPLC : Used to assess purity (>95% threshold in pharmacological studies, as in ).
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular ion peaks and fragmentation patterns .
Q. How is the compound screened for initial biological activity in academic research?
- Methodological Answer :
- In vitro assays : For β-cell protection (e.g., ER stress models in pancreatic cells, with EC values calculated via dose-response curves, as in ).
- Antimicrobial/Antioxidant screening : Disk diffusion or microbroth dilution assays (e.g., MIC values for related benzamide derivatives in ).
Advanced Research Questions
Q. How do structural modifications of the benzamide or oxazole moieties impact pharmacological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Substituents on the benzamide ring (e.g., electron-withdrawing groups) and oxazole methylation (3-methyl vs. 5-methyl) are systematically varied. For instance, replacing triazole with glycine-like sidechains improved aqueous solubility while retaining β-cell protective activity ().
- Key Findings : The 3-methyl-1,2-oxazol-5-yl group enhances metabolic stability, while bulky substituents on benzamide may reduce cell permeability .
Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Used to confirm stereochemistry and intermolecular interactions (e.g., C–H···O and π-stacking in oxazole derivatives, as shown in ).
- Data Refinement : SHELX programs (e.g., SHELXL for small-molecule refinement) optimize bond lengths and angles, critical for validating synthetic products .
Q. How are computational methods integrated to predict solubility and bioavailability?
- Methodological Answer :
- QSAR Modeling : Predicts logP and solubility using descriptors like polar surface area and hydrogen-bond donors/acceptors. For example, glycine-substituted analogs in showed improved solubility due to reduced hydrophobicity.
- Molecular Dynamics Simulations : Assess membrane permeability by simulating interactions with lipid bilayers .
Q. What experimental designs address contradictory data in biological activity studies?
- Methodological Answer :
- Dose-Response Reproducibility : Triplicate assays with positive/negative controls (e.g., EC reproducibility in ).
- Off-Target Profiling : Use kinase or receptor panels to rule out non-specific effects.
- Metabolic Stability Tests : Liver microsome assays identify degradation pathways that might explain variability in in vivo vs. in vitro results .
Methodological Challenges and Solutions
Q. What are the key challenges in scaling up synthesis for in vivo studies?
- Answer :
- Challenge : Low yields in oxazole cyclization steps.
- Solution : Optimize reaction conditions (e.g., microwave-assisted synthesis for faster cyclization) and employ flow chemistry for reproducibility .
Q. How are stability issues addressed during storage and handling?
- Answer :
- Stability Studies : Monitor degradation via accelerated thermal (40°C/75% RH) and photolytic stress testing.
- Formulation : Lyophilization or use of stabilizers (e.g., antioxidants) for hygroscopic derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
